molecular formula C19H13NO2 B11034816 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11034816
M. Wt: 287.3 g/mol
InChI Key: WSAITSYPBZBVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines in the presence of a catalyst such as ethanol . This environmentally friendly route provides a high yield of the desired product.

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs large-scale synthetic methods that are optimized for efficiency and cost-effectiveness. These methods may include the use of metal catalysts, microwave-assisted synthesis, and solvent-free reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-(2-methylphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H13NO2/c1-12-6-2-3-11-16(12)20-18(21)14-9-4-7-13-8-5-10-15(17(13)14)19(20)22/h2-11H,1H3

InChI Key

WSAITSYPBZBVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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